
3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10F3N5O and its molecular weight is 333.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, with the CAS number 921075-81-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is C15H10F3N5O, and it has a molecular weight of 333.27 g/mol. The structure features a benzamide core substituted with fluorine atoms and a tetrazole moiety, which are critical for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The tetrazole ring is known to enhance binding affinity to various proteins, while the fluorinated phenyl group contributes to increased lipophilicity and cellular permeability.
Antitumor Activity
Recent studies have shown that compounds containing tetrazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for related compounds have been reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
This compound | MCF7 (breast cancer) | TBD |
These results indicate that the presence of the tetrazole ring is essential for enhancing cytotoxicity against these cell lines.
Mechanistic Studies
Mechanistic studies utilizing molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts and limited hydrogen bonding. This interaction profile suggests that the compound may inhibit specific pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds highlights several key features that influence biological activity:
- Fluorination : The presence of fluorine atoms enhances metabolic stability and binding affinity.
- Tetrazole Moiety : Essential for cytotoxic activity; modifications to this part of the molecule can significantly alter efficacy.
- Substituent Positioning : The position of substituents on the benzamide ring affects both potency and selectivity against different cancer cell lines.
Case Studies
A notable case study involved the evaluation of a series of benzamides with tetrazole substitutions in a panel of cancer cell lines. The study revealed that compounds with specific electron-donating groups at strategic positions exhibited enhanced activity compared to their unsubstituted counterparts.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C15H16F3N5O
- Molecular Weight : 333.27 g/mol
- Structural Features :
- Tetrazole Ring : Known for its role in biological activity modulation.
- Fluorophenyl Group : Enhances lipophilicity and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to microtubule destabilization. This mechanism is crucial for its effectiveness against various cancer cell lines, including SGC-7901, A549, and HeLa cells .
- Case Study Findings : In vitro assays demonstrated significant growth inhibition with IC50 values lower than those of standard chemotherapeutic agents. The presence of fluorine substituents has been linked to enhanced cytotoxicity, making this compound a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes contributes to its therapeutic potential:
- RORc Inhibition : It has been identified as an inverse agonist of retinoic acid receptor-related orphan receptor C (RORc), which is involved in the production of interleukin-17 (IL-17), a cytokine associated with autoimmune diseases. This inhibition suggests potential applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.
Several case studies provide insights into the compound's biological effectiveness:
- Study on RORc Inhibition : A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist, demonstrating significant inhibition of IL-17 production in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.
- Cancer Cell Line Testing : In a comparative study, this compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those observed for standard chemotherapeutic agents. This indicates a promising avenue for further investigation into its anticancer properties.
Propiedades
IUPAC Name |
3,4-difluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-10-2-1-3-11(7-10)23-14(20-21-22-23)8-19-15(24)9-4-5-12(17)13(18)6-9/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBIWZFONZYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.